molecular formula C29H32N2O6 B12139881 1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphe noxy)ethoxy]phenyl}-3-pyrrolin-2-one

1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphe noxy)ethoxy]phenyl}-3-pyrrolin-2-one

Cat. No.: B12139881
M. Wt: 504.6 g/mol
InChI Key: RUSRGMJQQWHLDP-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one involves multiple steps. The process typically starts with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the dimethylamino propyl group, the furylcarbonyl group, and the hydroxy and phenyl groups. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Dimethylamino)propyl]-3-ethylurea: Similar in structure but with an ethylurea group instead of the furylcarbonyl group.

    1-[3-(Dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one: A closely related compound with slight variations in the functional groups.

Uniqueness

1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C29H32N2O6

Molecular Weight

504.6 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-2H-pyrrol-5-one

InChI

InChI=1S/C29H32N2O6/c1-20-8-4-5-9-23(20)37-19-18-35-22-13-11-21(12-14-22)26-25(27(32)24-10-6-17-36-24)28(33)29(34)31(26)16-7-15-30(2)3/h4-6,8-14,17,26,33H,7,15-16,18-19H2,1-3H3

InChI Key

RUSRGMJQQWHLDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3C(=C(C(=O)N3CCCN(C)C)O)C(=O)C4=CC=CO4

Origin of Product

United States

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